molecular formula C9H5NO3 B158797 6-Nitroso-1,2-benzopyrone CAS No. 130506-22-8

6-Nitroso-1,2-benzopyrone

Cat. No. B158797
M. Wt: 175.14 g/mol
InChI Key: HXTDAUGEZTYMGP-UHFFFAOYSA-N
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Description

6-Nitroso-1,2-benzopyrone, also known as 6-NB, is a nitroso compound and a derivative of 1,2-benzopyrone. It acts as an ADP-ribosyltransferase inhibitor . It binds to the DNA-recognizing domain of ADP-ribosyltransferase and preferentially destabilizes one of the two zinc finger polypeptide complexes . The affected enzyme loses almost all activity but still binds to DNA .


Molecular Structure Analysis

The empirical formula of 6-Nitroso-1,2-benzopyrone is C9H5NO3 . Its molecular weight is 175.14 . The SMILES string representation is O=Nc1ccc2OC(=O)C=Cc2c1 .


Chemical Reactions Analysis

6-Nitroso-1,2-benzopyrone binds to the DNA-recognizing domain of ADP-ribosyltransferase and preferentially destabilizes one of the two zinc finger polypeptide complexes . The affected enzyme loses almost all activity but still binds to DNA .


Physical And Chemical Properties Analysis

6-Nitroso-1,2-benzopyrone is a solid substance . It should be stored at a temperature of -20°C .

Scientific Research Applications

Apoptosis Induction in Tumor Cells

6-Nitroso-1,2-benzopyrone has been studied for its potential in cancer therapy. Research by (Rice et al., 1992) showed that this compound suppressed the proliferation of leukemic and other malignant human cells, leading to cell death. This process involved apoptosis induced by DNA degradation, a promising avenue for cancer treatment.

Interaction with ADP-ribose Transferase

Studies have shown that 6-Nitroso-1,2-benzopyrone interacts with ADP-ribose transferase, an important protein in cell processes. (Buki et al., 1991) found that this compound destabilizes Zn2+ from zinc finger polypeptide complexes in the protein, leading to a loss of enzymatic activity but not affecting DNA binding.

Synthesis and Spectral Study

In the field of organic chemistry, (Mahmoud & El-Azm, 2013) conducted research on novel benzopyrones and quinolinone derivatives, using 6-nitroso-1,2-benzopyrone as a precursor. This research contributes to the development of new chemical compounds with potential applications in various fields.

Potential in Anti-HIV Therapy

Research by (Rice et al., 1993) explored the use of 6-nitroso-1,2-benzopyrone in HIV treatment. They found that it inhibits HIV-1 infection in human lymphocytes and ejects zinc from HIV-1 nucleocapsid zinc fingers, indicating its potential as an antiretroviral agent.

Photophysical and Photochemical Properties

In the context of material science, (Pościk & Wandelt, 2009) investigated the photophysical and photochemical properties of functionalized spirobenzopyranoindolines, including 6-nitroso-1,2-benzopyrone. Their work contributes to the development of photoactive compounds for applications like automatic welding filters.

Use in Fluorescent Chemosensors

(Li, Cai, & Chen, 2012) discussed the application of coumarins, including structures like benzopyrone, in fluorescent chemosensors. These chemosensors are crucial for detecting heavy metal ions, enzymes, and anions with high sensitivity and selectivity.

Safety And Hazards

Users should avoid dust formation, breathing vapors, mist, or gas, and ensure adequate ventilation . It’s also recommended to avoid contact with skin and eyes .

Future Directions

A paper titled “A copper-containing oxidase catalyzes C-nitrosation in nitrosobenzamide biosynthesis” mentions that C-nitroso aromatic compounds like 6-Nitroso-1,2-benzopyrone have several bioactivities of medicinal interest . They have been shown to inhibit HIV-1 infection . This suggests potential future directions for the use of 6-Nitroso-1,2-benzopyrone in medical applications, particularly in the treatment of HIV-1 infection .

properties

IUPAC Name

6-nitrosochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTDAUGEZTYMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156580
Record name 6-Nitroso-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitroso-1,2-benzopyrone

CAS RN

130506-22-8
Record name 6-Nitroso-1,2-benzopyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitroso-1,2-benzopyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
KG Buki, PI Bauer, J Mendeleyev, A Hakam, E Kun - FEBS letters, 1991 - Elsevier
6-Nitroso- 1,2-benzopyrone, an oxidation product of 6-amino- 1,2-benzopyrone, binds to the DNA-recognizing domain of the ADP-ribose transferase protein and preferentially …
Number of citations: 56 www.sciencedirect.com
KG Buki, PI Bauer, J Mendeleyev, A Hakam… - ADP-Ribosylation …, 1992 - Springer
In the course of studies on the metabolism of inhibitors of poly (ADP- ribose) transferase (ADPRT), we observed that the inhibitor 6-amino-1,2-benzopyrone (6-ABP) ( 1 ) when …
Number of citations: 7 link.springer.com
WG Rice, CA Schaeffer, B Harten, F Villinger, TL South… - Nature, 1993 - nature.com
RETROVIRAL nucleocapsid and gag-precursor proteins from all known strains of retroviruses contain one or two copies of an invariant sequence, Cys-X 2 -Cys-X 4 -His-X 4 -Cys 1,2 , …
Number of citations: 262 www.nature.com
WG Rice, CD Hillyer, B Harten… - Proceedings of the …, 1992 - National Acad Sciences
6-Nitroso-1,2-benzopyrone and 3-nitrosobenzamide, two C-nitroso compounds that inactivate the eukaryotic nuclear protein poly(ADP-ribose) polymerase [NAD+:poly(adenosine …
Number of citations: 118 www.pnas.org
L Wang, H Zhao, K Cui, L Yao, M Ren, A Hao… - Bioscience …, 2012 - jstage.jst.go.jp
Glioblastoma multiforme (GBM) is the most common and lethal type of primary brain tumor with a very poor prognosis. Current therapies for GBM remain palliative and advances made …
Number of citations: 14 www.jstage.jst.go.jp
AS Brown, JG Owen, J Jung, EN Baker, DF Ackerley - Pharmaceutics, 2021 - mdpi.com
A recently-validated and underexplored drug target in Mycobacterium tuberculosis is PptT, an essential phosphopantetheinyl transferase (PPTase) that plays a critical role in activating …
Number of citations: 4 www.mdpi.com
PA Johnston, SN Shinde, Y Hua, TY Shun… - ASSAY and Drug …, 2012 - liebertpub.com
Rapid ligand-induced trafficking of glucocorticoid nuclear hormone receptor (GR) from the cytoplasm to the nucleus is an extensively studied model for intracellular retrograde cargo …
Number of citations: 24 www.liebertpub.com
J Mendeleyev, E Kirsten, A Hakam, KG Buki… - Biochemical …, 1995 - Elsevier
A C-nitroso prodrug, 4-iodo-3-nitrobenzamide, was synthesized, and its action on a variety of tumor cells of human and animal origin tested. This prodrug was reduced transiently by …
Number of citations: 88 www.sciencedirect.com
BG Gowenlock, GB Richter-Addo - Chemical reviews, 2004 - ACS Publications
The discovery of important roles of C-nitroso compounds in various biological metabolic processes has generated a renewed interest in the general chemical properties of …
Number of citations: 253 pubs.acs.org
K Buki - The Paul Mandel International Meeting of Poly (ADP …, 1991
Number of citations: 7

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